Synthetic Efficiency: Comparative Yield and Reaction Conditions for 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one vs. Related Cyclic Carbonates
5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one can be synthesized in a one-step protocol with quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant practical advantage over the multi-step synthesis of analogous 1,3-dioxan-2-ones. For instance, the synthesis of unsubstituted 1,3-dioxan-2-one (trimethylene carbonate, TMC) typically requires multi-step procedures, such as cyclization of diethyl carbonate with 1,3-propanediol using sodium methanolate at elevated temperatures [2], or high-pressure CO2 reactions with oxetane over an antimony catalyst [3]. While specific yield data for TMC synthesis is variable and not directly comparable as a single-step process, the target compound's ability to achieve quantitative yield in a single step under defined Vilsmeier conditions highlights a superior synthetic accessibility for research procurement.
| Evidence Dimension | Synthetic Yield and Procedure |
|---|---|
| Target Compound Data | Quantitative yield (single-step synthesis under adapted Vilsmeier conditions) |
| Comparator Or Baseline | 1,3-Dioxan-2-one (unsubstituted cyclic carbonate) - Multi-step synthesis required (no single-step quantitative yield reported) |
| Quantified Difference | Target: Quantitative yield in 1 step; Comparator: Multi-step process |
| Conditions | Target: Adapted Vilsmeier conditions [1]; Comparator: Multi-step processes with elevated temperature or high pressure [2][3] |
Why This Matters
For procurement decisions, a compound that can be reliably sourced or synthesized in quantitative yield via a straightforward, published protocol [1] reduces both time and cost compared to analogs requiring more complex, lower-yielding, or less documented synthetic routes.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one. Molbank, 2023(2), M1654. View Source
- [2] Chemie-Schule. (n.d.). 1,3-Dioxan-2-on. Knowledge Base. View Source
- [3] Feuerwehr-Sasbach. (n.d.). 1,3-Dioxan-2-on. Wikipedia Entry. View Source
